molecular formula C17H17ClFN5O7S B1674164 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride CAS No. 78859-42-4

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride

Cat. No. B1674164
CAS RN: 78859-42-4
M. Wt: 489.9 g/mol
InChI Key: ZUHVYHQVJYIHPN-KHXPSBENSA-N
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Description

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride, also known as FSBA, is an ATP analog . It has been used to study the mechanism of action of wortmannin . FSBA has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins .


Molecular Structure Analysis

The molecular formula of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is C17H16FN5O7S·HCl . The molecular weight is 489.86 . The InChI string is 1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 .


Physical And Chemical Properties Analysis

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a white to off-white powder . It is soluble in methanol at 50 mg/mL, forming a clear, slightly yellow solution . The storage temperature is -20°C .

Scientific Research Applications

  • Enzyme Regulation and Inhibition :

    • 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA) has been used in studies focusing on enzyme regulation and inhibition. For example, it has been used as an affinity label for the inhibitory DPNH site of bovine liver glutamate dehydrogenase. This compound reacts covalently with the enzyme and results in the loss of inhibition by DPNH, demonstrating distinct regulatory sites for DPNH, GTP, and ADP in the enzyme (Pal, Wechter, & Colman, 1975).
    • FSBA has also been used to study the affinity labeling of AMP-ADP sites in heart phosphofructokinase, indicating its usefulness in exploring the nature of allosteric sites in enzymes (Mansour & Colman, 1978).
  • Kinase Activity Probing :

    • This compound has been synthesized as an activity-based probe (ABP) for protein kinases. FSBA derivatives are utilized for screening and validating ATP competitive protein kinase inhibitors, thus contributing to the understanding of kinase activity and inhibition (Ratcliffe, Yi, & Khandekar, 2007).
  • Elucidating Nucleotide Binding Sites :

    • FSBA has been instrumental in studies aimed at elucidating nucleotide binding sites in enzymes. For example, it has been used for affinity labeling of adenine nucleotide sites in enzymes, helping to identify and define the role of particular amino acids within the active and allosteric sites (Colman et al., 1990).
    • Additionally, FSBA has been used to investigate the binding and inactivation mechanisms in enzymes like estradiol 17β-dehydrogenase of human placenta (Hiroshi & Bun-ichi, 1985).
  • Analyzing Conformational Changes in Nucleotides :

    • Studies using
    FSBA have analyzed conformational changes in nucleotides, shedding light on how these changes affect enzyme reactions. For instance, research has examined the conformation in solution of fluorosulfonylbenzoyl nucleosides, contributing to understanding how the conformation of nucleotide analogues influences their interaction with enzymes .
  • Studying Protein-Ligand Interactions :

    • FSBA has been used to study the interactions between proteins and ligands, such as the identification of tyrosine and lysine peptides labeled by FSBA in the active site of pyruvate kinase. This research provides insights into the molecular interactions within the active sites of enzymes and the role of specific amino acids (Decamp & Colman, 1986).
  • Probing NADPH Binding Sites :

    • The compound has been used in the study of NADPH binding sites, like in the case of p-Hydroxybenzoate hydroxylase from Pseudomonas fluorescens. It helped in elucidating the role of specific amino acid residues in the NADPH binding and its involvement in catalysis (Van Berkel et al., 1988).
  • Investigating Platelet Activation and Aggregation :

    • FSBA has been instrumental in investigating platelet activation and aggregation, particularly in the context of ADP-induced platelet responses. This research provides valuable information for understanding blood clotting mechanisms and potential therapeutic targets for clotting disorders (Figures et al., 1987).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHVYHQVJYIHPN-KHXPSBENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000089
Record name 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride

CAS RN

78859-42-4
Record name 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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